N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
Description
N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a complex organic compound characterized by the presence of a chlorophenoxy group, a trifluoromethyl group, and a nitrobenzamide moiety
Properties
Molecular Formula |
C20H12ClF3N2O4 |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C20H12ClF3N2O4/c21-14-5-7-16(8-6-14)30-18-9-4-13(20(22,23)24)11-17(18)25-19(27)12-2-1-3-15(10-12)26(28)29/h1-11H,(H,25,27) |
InChI Key |
OXBRDWNSIUZJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with 2,5-dichlorobenzotrifluoride to yield 2-(4-chlorophenoxy)-5-(trifluoromethyl)phenol.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 2-(4-chlorophenoxy)-5-(trifluoromethyl)-3-nitrophenol.
Amidation: Finally, the nitrophenol derivative is reacted with benzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(4-chlorophenoxy)-5-(trifluoromethyl)benzoic acid and 3-nitroaniline.
Scientific Research Applications
N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
- N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-aminobenzamide
- N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-hydroxybenzamide
Uniqueness
N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a nitro group in the same molecule is relatively rare and contributes to its high reactivity and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
